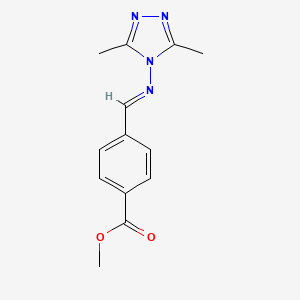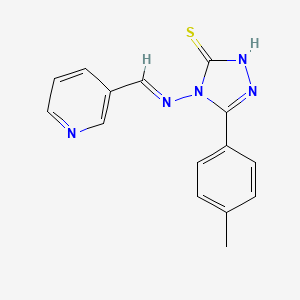
N'-(2-Chloro-6-fluorobenzylidene)-1H-benzimidazole-6-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-Chloro-6-fluorobenzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzimidazole ring, a chlorofluorobenzylidene group, and a carbohydrazide moiety, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloro-6-fluorobenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 2-chloro-6-fluorobenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-(2-Chloro-6-fluorobenzylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro groups.
科学研究应用
N’-(2-Chloro-6-fluorobenzylidene)-1H-benzimidazole-6-carbohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-(2-Chloro-6-fluorobenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
N’-(2-Chloro-6-fluorobenzylidene)-1H-benzimidazole-6-carbohydrazide can be compared with other similar compounds, such as:
N’-(2-Chloro-6-fluorobenzylidene)-2-furohydrazide: Similar structure but with a furohydrazide moiety instead of a benzimidazole ring.
N’-(2-Chloro-6-fluorobenzylidene)-2-pyrazinecarbohydrazide: Contains a pyrazine ring instead of a benzimidazole ring.
N’-(2-Chloro-6-fluorobenzylidene)nicotinohydrazide: Features a nicotinohydrazide moiety instead of a benzimidazole ring.
属性
分子式 |
C15H10ClFN4O |
|---|---|
分子量 |
316.72 g/mol |
IUPAC 名称 |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C15H10ClFN4O/c16-11-2-1-3-12(17)10(11)7-20-21-15(22)9-4-5-13-14(6-9)19-8-18-13/h1-8H,(H,18,19)(H,21,22)/b20-7+ |
InChI 键 |
HHJZOAHHBRSDPR-IFRROFPPSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)F |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC3=C(C=C2)N=CN3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11973063.png)
![2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11973073.png)
![2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11973079.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11973086.png)
![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973093.png)
![2-{2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11973097.png)
![7,9-Dichloro-5-(3-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973098.png)
![methyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973099.png)
![4-[9-Bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl methyl ether](/img/structure/B11973108.png)

![[4-(4-chlorophenyl)sulfonylphenyl] acetate](/img/structure/B11973114.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11973121.png)

